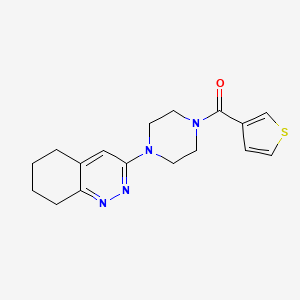![molecular formula C16H10ClF3N2O B2884221 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one CAS No. 2061726-45-0](/img/structure/B2884221.png)
1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one is a highly specialized chemical compound characterized by a pyrrolo[2,3-b]pyridine core with chloro and trifluoromethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by introduction of the chloro and trifluoromethyl groups. A common approach might start with the formation of the pyrrolo[2,3-b]pyridine through a cyclization reaction. Subsequent chlorination and trifluoromethylation can be performed using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) under appropriate conditions. Industrial Production Methods: Industrial-scale production would require optimization of each step to maximize yield and purity. This could involve high-throughput screening of catalysts, reaction times, temperatures, and solvent systems.
Chemical Reactions Analysis
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one can undergo various reactions:
Oxidation: Introducing oxygen atoms into the molecule, which might involve reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Removing oxygen atoms or adding hydrogen, often using hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Substitution: Replacing one functional group with another, such as halogen exchange reactions using reagents like sodium iodide (NaI).
Common Reagents and Conditions: The compound reacts under specific conditions, usually involving organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed: These reactions can yield various derivatives depending on the reactants used, such as hydroxylated, halogenated, or hydrogenated products.
Scientific Research Applications
This compound holds significant promise in various scientific domains:
Chemistry: As a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology: Potential inhibitor for certain enzymes or receptors, making it valuable in drug discovery.
Medicine: Preliminary studies may show efficacy in treating specific diseases or conditions, possibly due to its binding affinity with biological targets.
Industry: Its stability and reactivity profile could make it useful in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one exerts its effects typically involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability.
Comparison with Similar Compounds
Compared to other pyrrolopyridine derivatives, 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one stands out due to its unique combination of functional groups:
Chlorine Substitution: Offers unique reactivity compared to compounds without this group.
Trifluoromethyl Group: Enhances the compound's metabolic stability and membrane permeability.
Similar Compounds: Includes other pyrrolopyridine derivatives such as 1H-pyrrolo[2,3-b]pyridine itself, and compounds like 1-(pyrrolo[2,3-b]pyridin-1-yl)-2-phenylethan-1-one.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-13-9-22(14(23)6-10-4-2-1-3-5-10)15-12(13)7-11(8-21-15)16(18,19)20/h1-5,7-9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAUFKWWPZXBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
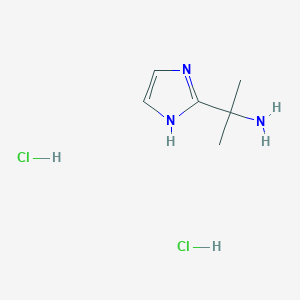
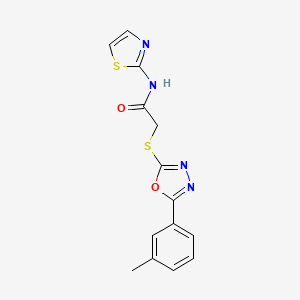
![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)

![8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2884146.png)
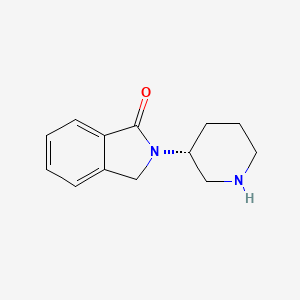
![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
![2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884150.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2884151.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
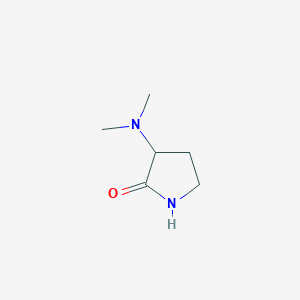
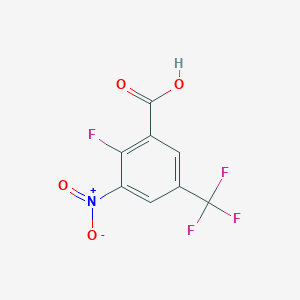
![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
